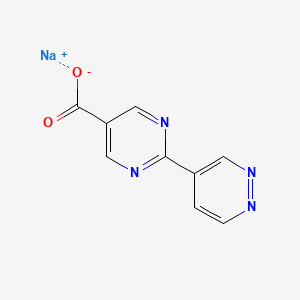

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

Pyrimidine-based compounds can be synthesized through various methods. For example, ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can react with thiourea in refluxing ethanol containing triethylamine to yield a pyrimidinone .Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine-based compounds can undergo various chemical reactions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of a correspondent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-based compounds can be determined by various methods, including physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate has been identified as a core structure in the synthesis of compounds with potential anticancer properties. The pyrimidine ring is a common motif in many pharmacologically active molecules, including those that exhibit antitumor activities . These compounds can interfere with various cellular processes, such as DNA replication or cell division, which are critical in cancer development and progression.

Antimicrobial and Antifungal Activities

This compound serves as a precursor for derivatives that show promising antimicrobial and antifungal effects. Pyrimidine derivatives have been reported to possess significant activity against a variety of microbial and fungal strains, which could lead to the development of new classes of antibiotics and antifungals .

Cardiovascular Therapeutics

Derivatives of Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate have been explored for their cardiovascular benefits. These include acting as antihypertensive agents and modulating cardiovascular responses, which are crucial for treating various heart conditions .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. These compounds can potentially inhibit the production of inflammatory mediators and reduce pain sensation .

Antidiabetic Potential

Research has indicated that certain pyrimidine derivatives can act as antidiabetic agents. They may function by modulating insulin release or by influencing glucose metabolism, which can be beneficial in managing diabetes .

Neuroprotective Effects

Compounds based on Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate have shown potential in neuroprotection. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or by enhancing their survival .

Wirkmechanismus

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate may have similar targets .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to have promising neuroprotective and anti-inflammatory properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-pyridazin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-10-8(11-4-7)6-1-2-12-13-5-6;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUNZCIKRAEIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)